Product packaging for Fmoc-glycinol(Cat. No.:CAS No. 105496-31-9)

Fmoc-glycinol

Cat. No.: B143384
CAS No.: 105496-31-9
M. Wt: 283.32 g/mol
InChI Key: XLIFWDZVNRWYKV-UHFFFAOYSA-N
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Description

Significance in Advanced Organic Synthesis and Bioactive Molecule Construction

Fmoc-glycinol plays a critical role as a fundamental component in the synthesis of peptides and various other bioactive molecules. chemimpex.com Its application extends to the development of novel pharmaceuticals and agrochemicals, where it contributes to the design of new compounds exhibiting enhanced biological activity. chemimpex.com In the pharmaceutical industry, one of its key uses is in the generation of prodrugs, which are designed to improve the solubility and bioavailability of therapeutic agents. chemimpex.com

Furthermore, this compound is instrumental in the field of bioconjugation. It is employed in the process of linking biomolecules to create advanced systems for targeted drug delivery and for the development of sophisticated diagnostic agents. chemimpex.com Its utility is also demonstrated in the synthesis of specialized molecules such as amphiphilic lactosides. chemicalbook.com The broader family of Fmoc-protected amino alcohols, such as Fmoc-L-phenylglycinol, is crucial for developing drugs that target specific biological receptors by enhancing the solubility and stability of the active pharmaceutical ingredients. chemimpex.com

Strategic Role as a Key Protecting Group Precursor in Complex Molecular Architectures

This compound is classified as an amino alcohol protected by a fluorenylmethoxycarbonyl (Fmoc) group. chemicalbook.com The Fmoc group itself is a base-labile protecting group for amines, a characteristic that is central to its utility in multi-step synthesis. wikipedia.org Its primary function is to shield the amino group of glycinol during complex synthetic sequences, such as peptide synthesis. This protection allows for chemical modifications to be made to other parts of the molecule without unintended reactions at the amino group. chemimpex.com

A defining feature of the Fmoc protecting group is its stability in the presence of acids and its resistance to hydrolysis, coupled with its facile removal under mild basic conditions, typically using a weak base like piperidine (B6355638). wikipedia.org This orthogonality is a cornerstone of modern synthetic strategies, particularly in solid-phase peptide synthesis (SPPS), as it allows for the selective deprotection of the N-terminus without cleaving the growing peptide from the solid support or removing acid-labile side-chain protecting groups. chemimpex.comnih.govlgcstandards.com The deprotection reaction releases a byproduct, dibenzofulvene, which has a strong UV absorbance, enabling chemists to monitor the reaction's progress in real-time. wikipedia.orgyoutube.com This strategic use of this compound streamlines the synthesis of complex molecular architectures, ensuring high yields and purity of the final product. chemimpex.comchemimpex.com

Chemical and Physical Properties of this compound

The distinct chemical and physical properties of this compound are fundamental to its application in synthesis.

PropertyValueSource(s)
IUPAC Name (9H-fluoren-9-yl)methyl N-(2-hydroxyethyl)carbamate nih.gov
Synonyms 2-(Fmoc-amino)-ethanol, Fmoc-ethanolamine, Fmoc-Gly-ol, N-Fmoc-ethanolamine
CAS Number 105496-31-9 nih.govchemicalbook.comiris-biotech.de
Molecular Formula C₁₇H₁₇NO₃ nih.goviris-biotech.de
Molecular Weight 283.32 g/mol nih.goviris-biotech.de
Appearance White powder
Melting Point 144-147 °C chemicalbook.com

Synthesis and Purification of this compound

The synthesis and purification of this compound are critical steps to ensure high-purity material for subsequent reactions.

ProcessDescriptionSource(s)
Synthesis The standard method for synthesizing this compound involves the reaction of glycinol (2-aminoethanol) with a fluorenylmethyloxycarbonyl-donating reagent. Commonly used reagents include 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu). The reaction is typically carried out in the presence of a mild base, such as sodium bicarbonate or triethylamine, in a suitable solvent system like aqueous dioxane or dimethylformamide (DMF). The base neutralizes the acidic byproduct generated during the reaction. wikipedia.orgnbinno.comtotal-synthesis.com
Purification Following synthesis, crude this compound is purified to remove unreacted starting materials and byproducts. Common purification techniques include recrystallization from an appropriate solvent or column chromatography on silica (B1680970) gel. For related Fmoc-amino acids, recrystallization using solvents like toluene (B28343) has been shown to be effective in yielding highly pure material. nbinno.comajpamc.comnih.gov

Applications of this compound in Chemical Synthesis

This compound is a versatile reagent with a range of applications in modern chemical synthesis.

Application AreaSpecific UseSource(s)
Peptide Synthesis Serves as a key building block for the incorporation of a C-terminal amino alcohol in the synthesis of peptide alcohols and various peptidomimetics. The Fmoc group provides temporary protection of the amino function during peptide chain elongation. chemimpex.comchemimpex.comnih.govsigmaaldrich.com
Drug Development Utilized in the design and synthesis of prodrugs to improve pharmacokinetic properties such as solubility and bioavailability. It is also integral to the construction of other biologically active compounds and pharmaceuticals. chemimpex.comchemimpex.com
Bioconjugation Employed as a linker in the conjugation of peptides or other small molecules to larger biomolecules. This is a key strategy for creating targeted drug delivery systems and advanced diagnostic tools. chemimpex.com
Solid-Phase Synthesis A fundamental reagent in Fmoc-based solid-phase peptide synthesis (SPPS). It can be attached to a resin support, allowing for the stepwise assembly of complex peptide chains with high efficiency and purity. chemimpex.comnih.govsigmaaldrich.commdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO3 B143384 Fmoc-glycinol CAS No. 105496-31-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-(2-hydroxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c19-10-9-18-17(20)21-11-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,16,19H,9-11H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLIFWDZVNRWYKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20384713
Record name Fmoc-glycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105496-31-9
Record name Fmoc-glycinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20384713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[(9H-Fluoren-9-ylmethoxy)carbonylamino]-1-ethanol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Precursor Chemistry of Fmoc Glycinol

Established Synthetic Pathways for Fmoc-glycinol and Analogs

Established methods for synthesizing this compound and related amino alcohol derivatives typically involve the introduction of the Fmoc group onto the amino functionality of the corresponding amino alcohol precursor.

A common approach to synthesizing this compound involves the reaction of ethanolamine (B43304) with an activated Fmoc source. Ethanolamine, a simple amino alcohol, serves as a readily available starting material. fishersci.dkbmrb.iompg.deuni.lu The primary amine group in ethanolamine is significantly more reactive than the hydroxyl group, allowing for selective N-protection with the Fmoc group. cambridge.org One method involves the reaction of ethanolamine with fluorene (B118485) methyl chloroformate or Fmoc-succinimidyl carbonate. chembk.com The reaction is typically conducted under mild alkaline conditions to facilitate the acylation of the amine. researchgate.net

Another reported method for the N-Fmoc protection of amines, including amino acids, involves the reaction of Fmoc chloride with the amine in water at 60°C. rsc.org This method has been shown to afford N-Fmoc protected products in good yields. rsc.org

While direct synthesis from ethanolamine is common for this compound itself, optimized strategies for related Fmoc-glycine derived building blocks often involve different routes. For instance, the efficient synthesis of Fmoc-L-homopropargylglycine-OH, a noncanonical amino acid related to glycine, has been achieved through a route involving optimized double Boc protection and a Seyferth-Gilbert homologation reaction to prevent racemization. brandeis.edux-mol.comnih.govnih.gov This highlights that synthesis strategies are often tailored to the specific structure and desired stereochemistry of the Fmoc-protected building block.

Efficient synthesis of N-Fmoc amino acids from 9-fluorenylmethanol has also been reported, utilizing intermediate O,N-bis-trimethylsilyl-amino acids. researchgate.net This method aims to avoid side reactions like oligomerization. researchgate.net

Advanced Derivatization Techniques for this compound Functionalization

This compound's structure, containing both a protected amine and a free hydroxyl group, allows for various advanced derivatization techniques to introduce further functionalities.

Site-specific modification of molecules incorporating the glycinol moiety can be achieved by leveraging the differential reactivity of the hydroxyl group while the amine is protected with the Fmoc group. For instance, in solid-phase peptide synthesis, resins pre-loaded with glycinol can be used to synthesize peptide alcohols, enabling site-specific modification at the C-terminus. sigmaaldrich.com The hydroxyl group can be selectively functionalized using various chemical reactions, such as esterification, etherification, or oxidation, without affecting the Fmoc-protected amine.

In the context of protein modification, strategies for site-specific labeling often utilize protected amino acid derivatives that allow for differential deprotection and subsequent functionalization at specific sites. researchgate.net While this compound itself is a building block, the principles of site-specific modification using differentially protected groups are relevant to its functionalization within larger molecules.

Controlled functional group interconversions of the glycinol moiety in this compound allow for the transformation of the hydroxyl group into other functional groups. For example, the hydroxyl group can be oxidized to an aldehyde or a carboxylic acid under controlled conditions. It can also be converted into a leaving group for subsequent nucleophilic substitution reactions. These transformations enable the synthesis of a variety of derivatives with different chemical properties.

The synthesis of Fmoc-protected 2-aminoethanesulfonyl chlorides with functionalized substituents, derived from N-Fmoc allylamine, demonstrates the potential for converting the amino alcohol structure into other sulfur-containing functionalities through radical addition and oxidative chlorination. researchgate.net This exemplifies controlled functional group interconversion starting from a related protected amino alkene precursor.

Fmoc Glycinol in Solid Phase Synthesis Sps Methodologies

Integration into Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Strategies

The Fmoc/tBu strategy relies on an orthogonal protection scheme. The Nα-Fmoc group is base-labile and removed at each cycle of amino acid addition, while side-chain protecting groups (like tert-butyl, tBu) and the linker attaching the peptide to the resin are acid-labile, typically cleaved only at the final step with reagents like trifluoroacetic acid (TFA). csic.eschempep.com Fmoc-glycinol is seamlessly integrated into this workflow to produce peptides with specific C-terminal modifications.

This compound is instrumental in the synthesis of peptide alcohols, which are peptides terminating with an amino alcohol instead of a carboxylic acid. To achieve this, this compound can be anchored to a suitable solid support, most commonly a 2-chlorotrityl chloride resin. sigmaaldrich.comnih.gov The hydroxyl group of this compound attaches to the resin, leaving its Fmoc-protected amine free. Following the removal of the Fmoc group, standard SPPS cycles are initiated to elongate the peptide chain from this glycinol starting point. nih.gov This approach enables the direct and efficient synthesis of peptides featuring a C-terminal glycinol residue. sigmaaldrich.com The use of highly acid-sensitive resins like 2-chlorotrityl is advantageous as it allows the final peptide alcohol to be cleaved from the support under very mild acidic conditions, which preserves the integrity of other acid-sensitive protecting groups on the peptide chain. researchgate.net

Peptide alcohols are a clinically important class of compounds, and this compound is a foundational building block for their creation. nih.gov The synthesis of these molecules can be challenging, but methods utilizing Fmoc-amino alcohols on solid supports have streamlined the process. nih.govnih.gov Beyond glycinol, other Fmoc-amino alcohols can be attached to various resins—including Rink, Ramage, and Sieber resins—to generate a diverse array of peptide alcohols. nih.govnih.gov

This methodology has been successfully applied to the synthesis of complex and therapeutically relevant peptide alcohols such as octreotide (B344500) and the antibiotic alamethicin. nih.govnih.gov The strategy is versatile; cleavage with a strong acid cocktail (e.g., 95% TFA) yields a fully deprotected peptide alcohol, whereas milder conditions (e.g., 20% hexafluoroisopropanol) can release a fully protected peptide alcohol from the resin, allowing for further modification in solution. nih.govresearchgate.net

Table 1: Resins and Cleavage Methods for Peptide Alcohol Synthesis

Resin TypeLinker TypeTypical ApplicationCleavage Condition for Deprotected PeptideCleavage Condition for Protected Peptide
2-ChlorotritylTritylDirect synthesis of C-terminal peptide alcohols. sigmaaldrich.comnih.govAcetic acid/TFE/DCM researchgate.net20% Hexafluoroisopropanol in DCM nih.govresearchgate.net
Rink, Ramage, SieberAmide-type HandlesGeneral synthesis of peptide alcohols. nih.govnih.gov95% Trifluoroacetic Acid (TFA) with scavengers. nih.govresearchgate.netNot typically used for protected fragment release.
HMBABenzyl alcohol-typeCleavage via reduction to yield peptide alcohols. sigmaaldrich.comReduction with NaBH₄. sigmaaldrich.comNot applicable.

Protection and Deprotection Chemistry in this compound SPS

The success of Fmoc-SPPS hinges on the efficient and clean removal of the Fmoc protecting group at each step of peptide chain elongation. nih.gov This deprotection step must be rapid and complete without causing unwanted side reactions. chempep.com

The removal of the Fmoc group from a glycinol derivative, or any N-terminal amino acid in SPPS, proceeds via a base-induced β-elimination mechanism. chempep.comluxembourg-bio.com The process is initiated when a base, typically a secondary amine like piperidine (B6355638), abstracts the acidic proton on the fluorenyl ring system. luxembourg-bio.comyoutube.com This abstraction forms a stabilized dibenzofulvene (DBF) intermediate and releases carbon dioxide. chempep.com The liberated amine on the peptide-resin is then ready for the next coupling step. The reactive DBF intermediate is scavenged by the excess amine base to form a stable adduct, preventing it from re-reacting with the newly deprotected peptide amine. scielo.org.mx The entire deprotection process can be monitored using UV spectroscopy, as the DBF-adduct has a strong absorbance. youtube.com

While a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF) is the standard reagent for Fmoc removal, concerns over its toxicity and regulatory status have driven the development of alternatives. luxembourg-bio.comnih.gov Several other bases have been investigated for their efficacy in Fmoc deprotection.

Key alternatives include:

4-Methylpiperidine (4MP): This reagent shows comparable or slightly better performance than piperidine and is often considered a direct, less toxic replacement. scielo.org.mxnih.gov

Piperazine (B1678402) (PZ): Piperazine is another effective reagent, though it may require different solvent conditions (e.g., with ethanol) to improve its solubility. nih.gov

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): DBU is a much stronger, non-nucleophilic base that can also be used for Fmoc removal, often in lower concentrations (e.g., 2% DBU with 2% piperidine as a scavenger). However, its high basicity can increase the risk of side reactions like aspartimide formation. chempep.comluxembourg-bio.com

tert-Butyl amine (TBA): In some solution-phase applications, TBA has been used as a volatile deprotection agent, with by-products being easily removed by washing. researchgate.net

Studies comparing these reagents have found that 4MP and PZ are viable alternatives to piperidine, offering similar yields and purity with potential advantages in safety and handling. nih.govnih.gov

Table 2: Comparison of Common Fmoc Deprotection Reagents

ReagentAbbreviationTypical ConcentrationpKa (Conjugate Acid)Key Characteristics
PiperidinePP20% in DMF nih.gov11.1 nih.govStandard reagent; effective but with toxicity concerns. scielo.org.mxnih.gov
4-Methylpiperidine4MP20% in DMF nih.gov~11.2Excellent alternative to piperidine with lower toxicity. nih.govscielo.org.mxnih.gov
PiperazinePZ10% w/v in DMF/Ethanol nih.gov9.7Good alternative, requires modified solvent for solubility. nih.govnih.gov
1,8-Diazabicyclo[5.4.0]undec-7-eneDBU2-10% (often with scavenger)13.5Very strong, fast-acting base; higher risk of side reactions. luxembourg-bio.com

Advanced this compound-Based Building Blocks for SPS

To further streamline the synthesis of modified peptides, advanced building blocks derived from this compound have been developed. These building blocks are essentially pre-packaged synthetic intermediates that simplify complex synthetic routes. A primary example is the use of pre-loaded resins, where this compound is already attached to the solid support. sigmaaldrich.com These resins serve as a ready-to-use starting point for the synthesis of any peptide sequence terminating in glycinol. nih.gov This approach eliminates the need for the initial, sometimes challenging, step of loading the first amino alcohol onto the resin, thereby improving efficiency and reproducibility.

Table 3: Examples of Advanced this compound-Based Building Blocks

Building BlockDescriptionAdvantage in SPS
This compound-2-chlorotrityl Resin2-chlorotrityl resin pre-loaded with this compound. sigmaaldrich.comEnables the direct and straightforward synthesis of C-terminal glycinol peptides; allows for mild cleavage to obtain protected peptide fragments. sigmaaldrich.comnih.gov
This compound-Rink Amide ResinRink Amide resin functionalized with this compound. nih.govProvides a convenient starting point for synthesizing fully deprotected peptide alcohols using standard TFA cleavage protocols. nih.gov

Synthesis of Modified Fmoc-Amino Alcohol Derivatives for SPS

The preparation of Fmoc-amino alcohols, including this compound and its derivatives, is a critical step for their incorporation into peptidomimetics and other complex molecules using solid-phase synthesis (SPS). Various synthetic strategies have been developed to produce these building blocks with high purity and yield.

A highly efficient and straightforward method for producing Fmoc-β-amino alcohols involves the reduction of Fmoc-α-amino acyl azides. niscpr.res.inresearchgate.net This method utilizes aqueous sodium borohydride (B1222165) (NaBH₄) as the reducing agent. The reaction is notably rapid, often reaching completion within five to ten minutes at 0°C. niscpr.res.in This approach is advantageous because Fmoc-protected amino acid azides are stable, unlike their Boc- or Z-protected counterparts, which can lead to numerous side products. niscpr.res.in The reduction of the acyl azide (B81097) proceeds smoothly to the corresponding alcohol, and the resulting Fmoc-β-amino alcohols are typically isolated as crystalline white solids in good yields. niscpr.res.in

For the generation of more complex and chiral Fmoc-amino alcohol derivatives, the Sharpless Asymmetric Aminohydroxylation (SAAH) reaction is a powerful tool. acs.orgnih.gov This method utilizes N-(9-Fluorenylmethoxycarbonyl)aminochloroamide (FmocNHCl) as the nitrogen source to introduce the Fmoc-protected amine and a hydroxyl group across an alkene. acs.orgnih.govacs.org The reaction can be performed with or without a chiral ligand; in the absence of a ligand, racemic Fmoc-protected amino alcohols are produced with good regioselectivity, though in low to moderate yields. nih.gov The use of chiral ligands, such as (DHQD)₂PHAL or (DHQ)₂PHAL, facilitates the asymmetric synthesis, leading to higher yields and excellent enantiomeric ratios, often exceeding 90:10. acs.orgnih.gov This makes the SAAH reaction highly practical for preparing a wide range of chiral amino alcohols suitable for Fmoc-based solid-phase synthesis. acs.orgnih.gov

Further modifications can be introduced at the amino acid stage before reduction. For instance, N-methylation, a common modification to enhance peptide stability and bioavailability, can be performed on the solid phase. nih.gov A strategy using a 2-chlorotrityl chloride (2-CTC) resin as a temporary protecting group for the carboxylic acid allows for the N-methylation of Fmoc-amino acids using reagents like methyl iodide. nih.gov The resulting N-methylated Fmoc-amino acid can then be cleaved from the resin and subsequently reduced to the corresponding N-methylated Fmoc-amino alcohol.

The table below summarizes key aspects of these synthetic methodologies.

Method Starting Material Key Reagents Product Key Findings Citations
Acyl Azide Reduction Fmoc-amino acid azideNaBH₄, H₂OFmoc-amino alcoholRapid (5-10 min), high yield, high purity. niscpr.res.inresearchgate.net
Sharpless Asymmetric Aminohydroxylation (SAAH) AlkeneFmocNHCl, Chiral Ligands (e.g., (DHQD)₂PHAL)Chiral Fmoc-amino alcoholHigh yield and high enantiomeric ratios (>95:5). acs.orgnih.govresearchgate.net
Solid-Phase N-Alkylation Fmoc-amino acid2-CTC Resin, Methyl Iodide, DIEAN-Methyl-Fmoc-amino acidProvides modified precursors for subsequent reduction. nih.gov

Orthogonal Protecting Group Strategies in this compound Chemistry

In solid-phase synthesis (SPS), orthogonality is a crucial concept where multiple protecting groups are used, each of which can be removed under specific conditions without affecting the others. iris-biotech.de This allows for the selective deprotection and modification of different functional groups on a growing peptide or molecule. When using this compound or its derivatives, the Fmoc group itself serves as the temporary N-terminal protecting group.

The most widely adopted orthogonal protection scheme in modern SPPS is the Fmoc/tBu strategy. iris-biotech.deresearchgate.net

Fmoc (9-fluorenylmethoxycarbonyl): This group protects the α-amino group of the amino alcohol. It is base-labile and is typically removed using a solution of a secondary amine, most commonly 20% piperidine in dimethylformamide (DMF). iris-biotech.deuci.edu

tBu (tert-Butyl): This group is acid-labile and is used to protect side-chain functional groups such as the hydroxyl groups of serine and threonine or the carboxyl groups of aspartic and glutamic acid. iris-biotech.de It remains stable during the base-mediated Fmoc deprotection steps and is typically removed at the end of the synthesis during the final cleavage from the resin, which often employs strong acids like 95% trifluoroacetic acid (TFA). iris-biotech.de

While the Fmoc/tBu pair is prevalent, other protecting groups can be employed to achieve multi-level orthogonality, which is particularly useful for synthesizing complex or branched structures. researchgate.net These alternative groups are chosen based on their unique cleavage conditions, ensuring they are stable to both the basic conditions of Fmoc removal and the acidic conditions used for tBu removal.

Examples of other orthogonal protecting groups include:

Alloc (Allyloxycarbonyl): This group is stable to both acids and bases used for tBu and Fmoc removal, respectively. It is selectively cleaved using a palladium(0) catalyst, such as Pd(PPh₃)₄, in the presence of a scavenger. researchgate.net This allows for side-chain modification or on-resin cyclization while the N-terminal Fmoc and other tBu-protected side chains remain intact.

Trityl (Trt): The trityl group is often used to protect the side chains of asparagine, glutamine, and cysteine. iris-biotech.demdpi.com It is removed under mildly acidic conditions, offering a different level of acid lability compared to the tBu group. iris-biotech.de

Boc (tert-butoxycarbonyl): While central to the alternative Boc/Bzl protection strategy, the Boc group can also be used for side-chain protection in an Fmoc-based strategy due to its acid sensitivity. researchgate.net However, careful selection of reagents is needed to ensure selective cleavage without premature removal of other acid-labile groups. nih.gov

A novel deprotection strategy for the Fmoc group itself using hydrogenolysis under mildly acidic conditions has been developed for sensitive peptides, expanding the versatility of Fmoc chemistry beyond traditional base-labile methods. nih.gov This highlights the ongoing development of tunable orthogonality to meet the challenges of synthesizing complex molecules. nih.gov

The following table details common protecting groups used in orthogonal strategies with Fmoc chemistry.

Protecting Group Abbreviation Function Protected Cleavage Conditions Orthogonal To Citations
9-fluorenylmethoxycarbonyl Fmocα-Amino group20% Piperidine in DMF (Base)tBu, Alloc, Trt iris-biotech.deresearchgate.net
tert-Butyl tBuSide-chain -OH, -COOH~95% Trifluoroacetic Acid (Strong Acid)Fmoc, Alloc iris-biotech.de
Allyloxycarbonyl Allocα-Amino or Side-chain Amino groupPd(PPh₃)₄ / ScavengerFmoc, tBu researchgate.net
Trityl TrtSide-chain of Asn, Gln, Cys, HisMildly Acidic Conditions (e.g., TFA)Fmoc, Alloc iris-biotech.demdpi.com
tert-butoxycarbonyl Bocα-Amino or Side-chain Amino groupTrifluoroacetic Acid (Strong Acid)Fmoc, Alloc researchgate.net

Mechanistic Studies and Reaction Dynamics of Fmoc Glycinol Transformations

Kinetic and Thermodynamic Analysis of Fmoc Group Removal

The removal of the Fmoc group, or deprotection, is a crucial step in syntheses utilizing Fmoc-glycinol. This process is typically achieved through a base-catalyzed β-elimination mechanism. embrapa.br The stability of the Fmoc group and the kinetics of its removal are influenced by the choice of base, its concentration, and the solvent system employed. researchgate.netspringernature.com

The deprotection mechanism proceeds in two main steps:

Proton Abstraction: A base removes the acidic proton at the C9 position of the fluorene (B118485) ring. embrapa.brnih.gov

β-Elimination: This is followed by a rapid elimination that cleaves the C-O bond of the carbamate, releasing the free amine (glycinol), carbon dioxide, and a highly reactive intermediate, dibenzofulvene (DBF). researchgate.netnih.gov

The DBF intermediate is typically trapped by the excess amine base used for deprotection to form a stable adduct, which drives the equilibrium of the reaction toward the products. nih.govacs.org

Kinetic studies on model Fmoc-amino acids, which share the same core reactive structure as this compound, provide insight into the reaction dynamics. The rate of Fmoc removal is highly dependent on the base used. Secondary amines like piperidine (B6355638) and piperazine (B1678402) are highly effective and remove the Fmoc group rapidly. researchgate.netnih.gov 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is an even stronger, non-nucleophilic base that can accelerate deprotection, which is particularly useful when aggregation slows down the reaction. peptide.com However, tertiary amines like N,N-diisopropylethylamine (DIEA) are generally slow at removing the Fmoc group. springernature.com

The choice of solvent also plays a significant role; polar aprotic solvents like N,N-dimethylformamide (DMF) or N-methylpyrrolidone (NMP) facilitate the reaction more effectively than nonpolar solvents like dichloromethane (B109758) (DCM). researchgate.netspringernature.com More recently, thermal cleavage at elevated temperatures (e.g., 120 °C in DMSO) has been demonstrated as a base-free method for Fmoc removal. chimia.ch

Table 1: Kinetic Data for Fmoc Deprotection with Various Bases

Fmoc-Compound ModelBaseSolventConditionsDeprotection Time for >99% CompletionReference
Fmoc-Val-OH5% PiperidineDMFRoom Temperature~5 minutes researchgate.net
Fmoc-L-Leucine-OH20% PiperidineDMFMicrowave Assisted~7-10 minutes nih.gov
Fmoc-L-Arginine(Pbf)-OH20% PiperidineDMFMicrowave Assisted>10 minutes nih.gov
Fmoc-L-Leucine-OH10% PiperazineDMF/Ethanol (9:1)Microwave Assisted~7-10 minutes nih.gov
Fmoc-Arg(Pbf)-OH0.25 M NaOH-Room Temperature~20 minutes nih.gov

This table presents data for model Fmoc-amino acids to illustrate the general kinetics of Fmoc group removal, which follows the same mechanism as for this compound.

Investigation of Side Reactions and By-product Formation in this compound Chemistry

While the chemistry of this compound is generally robust, several side reactions can occur, leading to the formation of impurities and by-products. These can arise during the synthesis of this compound itself, its deprotection, or subsequent reaction steps.

A primary by-product associated with Fmoc deprotection is the adduct formed between the liberated amine and the dibenzofulvene (DBF) intermediate. If the scavenging base (e.g., piperidine) is not efficient or present in sufficient excess, the deprotected glycinol can react with DBF, leading to chain termination in stepwise syntheses. nih.gov

During solid-phase synthesis, other side reactions are well-documented for Fmoc-protected amino acids, and their principles can be extended to reactions involving this compound. These include:

Diketopiperazine (DKP) Formation: In the context of peptide synthesis, if this compound is the second residue in a chain attached to a resin, the liberated amino alcohol can attack the ester linkage to the resin, causing cleavage and formation of a DKP-like structure. iris-biotech.dechempep.com

Oxidation: While glycinol itself is not susceptible, if it is part of a larger molecule containing sensitive residues like methionine, oxidation to the sulfoxide (B87167) can occur. iris-biotech.desigmaaldrich.com

O-Sulfonation: During the final cleavage from a resin support using strong acids like trifluoroacetic acid (TFA), side-chain protecting groups on other residues (e.g., Pmc or Mtr on arginine) can generate reactive species that lead to the O-sulfonation of hydroxyl groups, such as the one in glycinol. nih.gov This highlights the importance of using appropriate scavengers. nih.gov

Acylation of the Hydroxyl Group: The free hydroxyl group of glycinol is nucleophilic and can participate in side reactions. For instance, during a subsequent coupling step in a larger synthesis, the hydroxyl group could be acylated by the activated carboxyl group of the incoming amino acid, leading to ester formation instead of the desired amide bond.

Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation StrategyReference
DBF Adduct FormationThe deprotected glycinol amine reacts with the dibenzofulvene by-product.Use a sufficient excess of a secondary amine base like piperidine or pyrrolidine (B122466) to act as an efficient scavenger. acs.org acs.orgnih.gov
O-AcylationThe hydroxyl group of glycinol is acylated during a subsequent coupling reaction.Protect the hydroxyl group with a suitable protecting group (e.g., t-butyl ether) if it is not the intended reaction site. nih.gov
O-SulfonationSulfonation of the hydroxyl group during final acid cleavage in the presence of certain protecting groups.Use a cocktail of scavengers (e.g., water, silanes, thiols) during trifluoroacetic acid (TFA) cleavage. nih.gov
Incomplete DeprotectionFmoc group is not fully removed, often due to aggregation.Use stronger deprotection conditions (e.g., DBU) or solvents that disrupt aggregation. peptide.com peptide.comiris-biotech.de

Stereochemical Control and Racemization Prevention in this compound Reactions

Maintaining stereochemical integrity is paramount in the synthesis of chiral molecules. Glycinol itself is an achiral molecule, as it lacks a stereocenter. Therefore, this compound cannot undergo racemization. However, the principles of stereochemical control are highly relevant in two contexts:

The synthesis of chiral Fmoc-amino alcohols (homologs of this compound).

Reactions where this compound is used as a building block in the synthesis of a larger chiral molecule.

Racemization in Fmoc-based peptide chemistry typically occurs at the α-carbon of an amino acid during the carboxyl group activation step required for coupling. nih.gov The mechanism can proceed either through direct proton abstraction from the α-carbon by a base or via the formation of a planar 5(4H)-oxazolone intermediate, both of which lead to a loss of stereochemistry. highfine.com

Key factors that influence racemization include:

Base: The strength and steric hindrance of the base used during coupling are critical. Highly basic and sterically unhindered bases can promote racemization. Bases like N-methylmorpholine (NMM) or sterically hindered collidine (TMP) are often preferred over N,N-diisopropylethylamine (DIEA) to minimize epimerization. highfine.com

Coupling Reagents and Additives: The choice of coupling reagent and the use of racemization-suppressing additives are crucial. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) react with the activated amino acid to form active esters that are more resistant to racemization than other intermediates. highfine.comresearchgate.net

Reaction Temperature: Microwave-assisted synthesis can accelerate reactions but may also increase the risk of racemization for sensitive residues if the temperature is not carefully controlled. researchgate.net

For the synthesis of chiral Fmoc-amino alcohols, the choice of synthetic route is critical. A robust method involves the reduction of the corresponding Fmoc-amino acid azide (B81097). This transformation, using a reducing agent like sodium borohydride (B1222165) (NaBH₄), has been shown to proceed efficiently without causing racemization at the α-carbon, yielding enantiomerically pure Fmoc-amino alcohols. researchgate.net

Table 3: Factors Influencing Stereochemical Integrity in Fmoc Chemistry

FactorImpact on StereochemistryRecommended Practice for ControlReference
Base SelectionStrong, non-hindered bases can increase racemization during coupling.Use moderately basic, sterically hindered amines like N-methylmorpholine (NMM) or collidine (TMP). highfine.com
Coupling ReagentsSome coupling reagents generate highly reactive intermediates prone to racemization.Employ coupling reagents in combination with additives like HOBt or Oxyma to form less racemization-prone active esters. highfine.comresearchgate.net
Activation TimeProlonged exposure of the activated amino acid to basic conditions increases the risk of racemization.Minimize the time between carboxyl group activation and the coupling reaction (pre-activation time). nih.gov
Synthetic Route (for chiral amino alcohols)The synthetic pathway can either preserve or erode stereochemistry.Use methods known to be racemization-free, such as the reduction of Fmoc-amino acid azides. researchgate.net researchgate.net

Advanced Spectroscopic and Analytical Characterization Methodologies for Fmoc Glycinol and Its Derivatives

Spectrophotometric Quantification of Fmoc Groups in Research Matrices

A common requirement in synthetic applications involving Fmoc-protected compounds is the quantification of the N-α-Fmoc group. This is often performed to determine the loading capacity of a solid support or to monitor the progress of a reaction. UV-Vis spectrophotometry offers a straightforward and reliable method for this purpose.

UV-Vis Spectroscopy for Concentration Determination

The quantification of the Fmoc group via UV-Vis spectroscopy is an indirect method that relies on the cleavage of the protecting group and the subsequent measurement of a highly chromophoric byproduct. nih.govrsc.org The standard procedure involves treating the Fmoc-containing sample, such as Fmoc-glycinol attached to a solid support, with a solution of a secondary amine base, typically 20% (v/v) piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). nih.govsigmaaldrich.comresearchgate.net

This treatment cleaves the Fmoc group through a β-elimination mechanism, liberating the free amine of the glycinol moiety and generating a dibenzofulvene intermediate. This intermediate rapidly reacts with piperidine in a Michael-type addition to form a stable dibenzofulvene-piperidine adduct. nih.govresearchgate.net This adduct possesses strong ultraviolet absorbance, allowing for its sensitive detection. nih.gov

The concentration of the released adduct, which is directly proportional to the initial amount of the Fmoc group, is determined by measuring the absorbance of the solution at its absorption maxima. The dibenzofulvene-piperidine adduct exhibits two primary absorption maxima, typically observed around 289-290 nm and 301 nm. nih.govnih.gov Using the Beer-Lambert law (A = εcl), the concentration can be calculated, where A is the measured absorbance, ε is the molar absorption coefficient, c is the concentration, and l is the path length of the cuvette (commonly 1 cm). rsc.orgnih.gov

Research has established various values for the molar absorption coefficient of the dibenzofulvene-piperidine adduct, which can vary slightly depending on the solvent and the specific wavelength being measured. nih.govnih.gov For enhanced accuracy, it is recommended to perform measurements at the shallower absorption maximum (around 289.8 nm), as this reduces the impact of potential wavelength inaccuracies from the spectrophotometer. nih.gov

Wavelength (λ)Molar Absorption Coefficient (ε)Solvent SystemReference
301 nm7800 M-1cm-120% Piperidine in DMF nih.govrsc.org
301 nm8021 M-1cm-120% Piperidine in DMF nih.gov
290 nm5800 M-1cm-1Methylene Chloride nih.gov
289.8 nm6089 M-1cm-120% Piperidine in DMF nih.gov

Chromatographic and Mass Spectrometric Analysis of this compound Derivatives

For the separation, identification, and sensitive quantification of this compound and its derivatives from complex matrices, the coupling of high-performance liquid chromatography (HPLC) with mass spectrometry (MS) is the method of choice. This hyphenated technique provides superior selectivity and sensitivity compared to spectrophotometric methods alone.

HPLC-ESI-MS/MS for Derivatized Amino Alcohols

High-performance liquid chromatography coupled with electrospray ionization tandem mass spectrometry (HPLC-ESI-MS/MS) is a powerful technique for analyzing Fmoc-derivatized molecules like this compound. nih.gov The attachment of the bulky, nonpolar Fmoc group to the polar glycinol molecule significantly enhances its retention on reversed-phase HPLC columns (e.g., C18), allowing for excellent chromatographic separation from other components in a mixture. nih.govresearchgate.net

Following separation by HPLC, the analyte enters the mass spectrometer through an electrospray ionization (ESI) source. ESI is a soft ionization technique that typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecular ions, preserving the integrity of the molecule. For Fmoc derivatives, detection in negative ion mode is often preferred. researchgate.net

Tandem mass spectrometry (MS/MS) provides an additional layer of specificity. A specific precursor ion (e.g., the [M-H]⁻ ion of this compound) is selected and subjected to collision-induced dissociation (CID), generating characteristic fragment ions. By monitoring specific precursor-to-product ion transitions, a technique known as multiple reaction monitoring (MRM) can be employed. nih.govresearchgate.net MRM allows for highly selective and sensitive quantification of the target analyte, even in the presence of co-eluting matrix components, with detection limits potentially reaching the femtomole level. researchgate.net This methodology is routinely applied for the analysis of Fmoc-derivatized amino acids, and the principles are directly transferable to amino alcohols such as glycinol. nih.govnih.gov

In-Needle Pre-column Derivatization Techniques

In many analytical workflows, derivatization is a necessary sample preparation step performed prior to chromatographic analysis. Traditional pre-column derivatization is often performed "offline" in vials, a process that can be time-consuming and consumes a significant amount of reagents. nih.govnih.gov Modern advancements in laboratory automation have led to the development of online, "in-needle" derivatization techniques. researchgate.net

This approach utilizes the autosampler of the HPLC system to perform the derivatization reaction directly within the injection needle just prior to analysis. nih.govshimadzu.com The autosampler is programmed to aspirate precise, microliter-scale volumes of the sample (e.g., a solution containing glycinol), a derivatization reagent (such as 9-fluorenylmethyl chloroformate, FMOC-Cl), and a buffer into the needle. shimadzu.com After a brief, automated mixing and reaction period, the resulting mixture containing the derivatized analyte (this compound) is injected directly onto the HPLC column. researchgate.net

This "just-in-time" derivatization strategy offers several advantages:

Reduced Reagent Consumption: The reaction volume is minimized, drastically cutting down on the use of costly derivatization reagents. researchgate.net

Improved Throughput: The entire process is automated and integrated into the analytical run, eliminating manual preparation steps and the need for separate reaction vials. nih.govelsevierpure.com

Enhanced Precision: Automation minimizes human error, leading to higher reproducibility in the derivatization reaction and subsequent analysis. researchgate.net

This technique transforms the derivatization from an offline batch process into a continuous, online one, streamlining the analytical workflow for this compound and other derivatized molecules. nih.gov

Application of Comprehensive Spectroscopic and Microscopic Techniques for Structural Elucidation

While chromatographic and mass spectrometric methods are excellent for separation and quantification, spectroscopic techniques like Fourier-Transform Infrared Spectroscopy (FTIR) are indispensable for the initial structural confirmation of the synthesized molecule, verifying the presence of key functional groups.

Fourier-Transform Infrared Spectroscopy (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. phcogj.com When a sample of this compound is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to vibrate (stretch, bend). An FTIR spectrum is a plot of this absorption versus frequency (typically expressed in wavenumbers, cm⁻¹), which serves as a unique molecular "fingerprint". libretexts.org

For this compound, the FTIR spectrum would be expected to display characteristic absorption bands corresponding to its distinct structural components. Analysis of the spectrum confirms the successful coupling of the Fmoc protecting group to the glycinol backbone. nih.govresearchgate.net

Key expected vibrational bands for this compound include:

O-H Stretch: A broad and strong absorption band typically in the region of 3400-3200 cm⁻¹ indicates the presence of the hydroxyl group from the glycinol moiety.

N-H Stretch: A moderate band around 3300 cm⁻¹ corresponding to the stretching of the N-H bond in the carbamate linkage.

C-H Stretch (Aromatic): Absorption bands appearing just above 3000 cm⁻¹ are characteristic of the C-H bonds on the aromatic fluorenyl ring system.

C-H Stretch (Aliphatic): Bands appearing just below 3000 cm⁻¹ are due to the C-H bonds of the glycinol methylene groups.

C=O Stretch (Carbamate): A very strong and sharp absorption band, typically in the range of 1720-1680 cm⁻¹, is a key indicator of the carbonyl group within the urethane (carbamate) linkage formed between the Fmoc group and the glycinol amine.

C=C Stretch (Aromatic): Several moderate to weak bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond stretching within the fluorenyl aromatic rings.

C-O Stretch: A strong band in the 1250-1000 cm⁻¹ region can be attributed to C-O stretching vibrations from both the carbamate and the primary alcohol of glycinol.

Functional GroupVibrational ModeExpected Wavenumber (cm-1)Intensity
-OH (Alcohol)O-H Stretch3400 - 3200Strong, Broad
-NH (Carbamate)N-H Stretch~3300Moderate
Aromatic C-HC-H Stretch>3000Moderate
Aliphatic C-HC-H Stretch<3000Moderate
>C=O (Carbamate)C=O Stretch1720 - 1680Strong, Sharp
Aromatic C=CC=C Stretch1600 - 1450Moderate to Weak
-C-O-C-O Stretch1250 - 1000Strong

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM)

Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM) are powerful techniques utilized to visualize the morphology and nanoscale architecture of self-assembled structures derived from this compound and related Fmoc-amino acid derivatives. These methods provide direct evidence of the formation of complex supramolecular structures, such as nanofibers, nanoribbons, and spherical nanoparticles.

Research on Fmoc-peptide amphiphiles demonstrates the utility of these imaging techniques. For instance, TEM has been employed to study the self-assembly of derivatives like Fmoc-L2QG and Fmoc-L3QG. researchgate.net These studies reveal that such compounds can form distinct morphologies, including narrow, twisted fibrous structures and wider, flat, tape-like assemblies, with the final structure often being influenced by environmental factors like pH. researchgate.net Similarly, SEM analysis of electrospun fibers from Fmoc-Phe-Gly (Fmoc-FG) has shown that concentration plays a critical role in the resulting morphology, yielding circular fibers at lower concentrations and ribbon-like structures with a needle-like topography at higher concentrations. researchgate.net

In the context of functional materials, both SEM and TEM are crucial for confirming the structural integrity and modification of nanomaterials incorporating Fmoc-glycine derivatives. For example, these techniques have been used to characterize TiO2@SiO2 core-shell nanostructures before and after modification with Fmoc-glycine, confirming the successful attachment and integrity of the composite material. nih.gov The analyses provide essential information on the size, shape, and surface characteristics of the resulting nanoparticles. nih.gov

Table 1: Morphological Analysis of Fmoc-Derivatives by Electron Microscopy

Compound/Material Microscopy Technique Observed Morphology Key Findings
Fmoc-L2QG TEM Narrow, fibrous structures with twisting. researchgate.net Morphology is consistent across a pH range of 5 to 8. researchgate.net
Fmoc-L3QG TEM Fibrous structures at pH 5-6; transforms to wide, flat tape-like structures at higher pH. researchgate.net Demonstrates pH-responsive self-assembly. researchgate.net
Fmoc-Phe-Gly (Fmoc-FG) SEM Circular fibers at 18 wt%; ribbons with needle-like topography at higher concentrations. researchgate.net Concentration-dependent morphological transition. researchgate.net
TiO2@SiO2-Fmoc-glycine SEM / TEM Core-shell nanostructures. nih.gov Confirms the effectiveness of surface modification steps. nih.gov

Thermogravimetric Analysis (TGA) and X-ray Photoelectron Spectroscopy (XPS)

Thermogravimetric Analysis (TGA) and X-ray Photoelectron Spectroscopy (XPS) are analytical methods used to determine the thermal stability and surface chemical composition of materials, including those modified with this compound derivatives.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. It is particularly useful for confirming the successful functionalization of surfaces. In studies involving nanomaterials, such as TiO2@SiO2 core-shell structures modified with Fmoc-glycine, TGA provides quantitative evidence of the organic moiety being grafted onto the inorganic core. nih.gov The analysis reveals distinct mass loss stages corresponding to the decomposition of the attached Fmoc-glycine, thereby confirming the effectiveness of the modification process. nih.gov

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. For this compound and its derivatives, XPS is used to identify the characteristic elements (carbon, nitrogen, oxygen) and their specific chemical environments. nih.gov

The high-resolution C 1s spectrum of an Fmoc-glycine derivative can be deconvoluted to show peaks corresponding to different carbon environments: the C-C/C-H bonds of the fluorenyl group, the C-N bond of the carbamate linkage, and the O=C-O of the carboxylate or carbamate group. whiterose.ac.uk The N 1s spectrum is crucial for identifying the chemical state of nitrogen, particularly the protonated amine groups that confirm the zwitterionic nature of amino acids in their solid state. whiterose.ac.uk The O 1s spectrum reveals the different oxygen environments, such as in the carboxylate (O=C-O) and hydroxyl groups. whiterose.ac.ukresearchgate.net XPS analysis was instrumental in confirming the chemical attachment of Fmoc-glycine onto modified TiO2@SiO2 core-shell nanostructures. nih.gov

Table 2: Representative Binding Energies in XPS Analysis of Amino Acid Derivatives

Core Level Functional Group Typical Binding Energy (eV) Significance
C 1s C-(C, H) ~285.0 Aromatic/aliphatic carbons (e.g., in Fmoc group). whiterose.ac.uk
C 1s C-N ~286.1 Carbon bonded to nitrogen in the amino acid backbone. whiterose.ac.uk
C 1s O=C-N / O=C-O ~288.2 - 288.6 Carbamate and carboxylate/carboxylic acid carbons. whiterose.ac.uk
N 1s -NH2 / -NH3+ ~400.6 - 401.5 Identifies deprotonated or protonated (zwitterionic) amine groups. whiterose.ac.ukresearchgate.net
O 1s O=C-O ~531.2 - 531.6 Oxygen in carboxylate/carbamate groups. whiterose.ac.uk
O 1s C-OH ~533.2 Oxygen in hydroxyl or carboxylic acid groups. whiterose.ac.uk

Dynamic Light Scattering (DLS) and Circular Dichroism (CD) Spectroscopy

Dynamic Light Scattering (DLS) and Circular Dichroism (CD) Spectroscopy are non-invasive techniques used to characterize the behavior of molecules in solution, providing insights into particle size and secondary structure, respectively.

Dynamic Light Scattering (DLS) is a technique used to determine the size distribution of small particles and molecules in suspension or solution. nih.govresearchgate.net It measures the fluctuations in scattered light intensity caused by the Brownian motion of particles. For derivatives of this compound that undergo self-assembly, DLS can monitor the formation and size of aggregates, such as micelles, vesicles, or nanoparticles, in real-time. researchgate.net This analysis is critical for understanding the kinetics of assembly and the stability of the resulting supramolecular structures under various conditions. The technique is particularly valuable in biopharmaceutical applications for detecting protein aggregation, a principle that extends to the study of self-assembling peptide and amino acid derivatives. nih.govresearchgate.net

Circular Dichroism (CD) Spectroscopy measures the differential absorption of left- and right-handed circularly polarized light. bbk.ac.uk It is a primary method for studying the secondary structure of peptides and proteins. bbk.ac.uklew.ro In the context of Fmoc-amino acid derivatives, CD spectroscopy is essential for elucidating the molecular interactions that drive self-assembly. The formation of specific secondary structures, such as β-sheets, is a common feature in the self-assembly of Fmoc-peptides. researchgate.netresearchgate.net

The CD spectrum of an Fmoc-peptide derivative can reveal characteristic signals indicating its conformation. For example, a minimum around 218-220 nm is often attributed to the presence of β-sheet structures, which arise from intermolecular hydrogen bonding. researchgate.net Other Fmoc-peptide derivatives may exhibit spectra indicating α-helical or random coil conformations, depending on the amino acid sequence and the solvent environment. nih.gov This information is crucial for understanding how the molecular structure of this compound derivatives dictates their self-assembly into larger, ordered materials. researchgate.net

Table 3: Common CD Spectral Features for Fmoc-Peptide Derivatives

Secondary Structure Characteristic CD Signal Example Compound(s)
β-Sheet Minimum around 218-220 nm. researchgate.net Fmoc-RGD, Fmoc-FG. researchgate.netresearchgate.net
α-Helix Negative maxima around 208 nm and 222 nm. nih.gov Cathelicidin-PY analogues in membrane-mimetic environments. nih.gov
Random Coil Strong negative maximum around 200-205 nm. nih.gov Cathelicidin-PY analogues in aqueous buffer. nih.gov

Chiral Synthesis and Stereoselective Applications of Glycinol Derivatives

Asymmetric Synthesis of Optically Active Glycinol and its Fmoc-Protected Forms

The generation of the stereocenter in glycinol is the critical step in its asymmetric synthesis. Methodologies to achieve this can be broadly categorized into those that utilize chiral auxiliaries to direct the stereochemical outcome and those that employ enantioselective catalysts.

Chiral auxiliary-mediated synthesis is a powerful strategy wherein a chiral molecule is temporarily incorporated into an achiral substrate to induce diastereoselectivity in a subsequent reaction. After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse.

A prominent approach for the asymmetric synthesis of α-amino acids, the precursors to glycinol, involves the alkylation of chiral nickel(II) or copper(II) complexes. These complexes are typically formed from a Schiff base between glycine and a chiral ligand. For instance, a Ni(II)-complex derived from a glycine Schiff base and a chiral tridentate ligand can serve as a powerful tool for creating structurally diverse amino acids. The alkylation of such a complex proceeds with a high degree of stereocontrol, affording the product with excellent diastereoselectivity. Subsequent decomposition of the metal complex, followed by reduction of the carboxylic acid to an alcohol and protection of the amine with an Fmoc group, yields the target Fmoc-glycinol.

Similarly, novel chiral Cu(II) complexes have been designed to mediate diastereoselective Michael additions to the α-carbon of the glycine unit. The resulting diastereomer can be purified chromatographically, and subsequent metal decomplexation, reduction, and Fmoc protection provide the enantiomerically pure this compound.

Table 1: Examples of Chiral Auxiliary-Mediated Asymmetric Synthesis

Chiral Auxiliary SystemReaction TypeDiastereomeric Excess (d.e.)Reference
Ni(II)-complex with tridentate chiral ligandAlkylation>98% nih.gov
Cu(II)-complex with (S)-2-(N-(2-methylthio)benzylprolyl)aminobenzophenoneMichael AdditionNot Specified researchgate.net
Axially chiral BINOLAlkylation69% to 86% nih.gov

This table presents data on the synthesis of chiral amino acid precursors to glycinol derivatives.

Catalytic enantioselective methods offer an efficient alternative to stoichiometric chiral auxiliaries, as only a small amount of a chiral catalyst is needed to generate large quantities of the enantiomerically enriched product.

The direct catalytic asymmetric aldol reaction between glycinate Schiff bases and aldehydes is a particularly elegant method for accessing β-hydroxy-α-amino esters, which are direct precursors to 1,2-amino alcohol structures. bohrium.comresearchgate.net For example, zinc-ProPhenol catalyzed aldol reactions have been shown to produce syn β-hydroxy-α-amino esters with high yields and excellent diastereo- and enantioselectivity. bohrium.com Biomimetic approaches, inspired by enzymatic aldol reactions of glycine, have also been developed using chiral pyridoxal catalysts to achieve similar transformations under very mild conditions. researchgate.net

Another powerful strategy is the asymmetric hydrogenation of α-amino ketones, which directly yields chiral 1,2-amino alcohols. Iridium catalysts bearing tridentate f-amphox ligands have demonstrated exceptional efficiency in this transformation, affording a wide range of chiral 1,2-amino alcohols with nearly perfect conversion and enantioselectivity. rsc.org These methods provide direct access to the chiral glycinol core, which can then be N-protected with an Fmoc group.

Table 2: Examples of Enantioselective Methodologies for Amino Alcohol Precursors

Catalytic SystemReaction TypeDiastereomeric Ratio (d.r.)Enantiomeric Excess (e.e.)Reference
Zinc-ProPhenolAsymmetric AldolGood to ExcellentGood to Excellent bohrium.com
Chiral PyridoxalBiomimetic Aldolup to >20:1up to 99% researchgate.net
Ir/f-amphoxAsymmetric HydrogenationNot Applicable>99% rsc.org
Copper HydrideHydrosilylation/HydroaminationHighHigh nih.gov

This table summarizes the stereochemical outcomes for the synthesis of chiral amino alcohol derivatives and their precursors.

Stereocontrol in Complex Molecular Architectures Utilizing this compound

Once synthesized, enantiopure this compound serves as a valuable chiral building block. Its bifunctional nature—a protected amine and a reactive alcohol—allows for its incorporation into larger molecules to impart stereochemical control on subsequent transformations. The strategic placement of a chiral fragment like this compound can dictate the facial selectivity of reactions at nearby prochiral centers.

A classic demonstration of this principle is the use of chiral oxazolidinone auxiliaries, which are derived from amino alcohols, in natural product synthesis. For instance, in the total synthesis of the macrolide cytovaricin, oxazolidinone auxiliaries were employed to control the stereochemistry of one asymmetric alkylation and four asymmetric aldol reactions. This strategy successfully set the absolute configuration of nine different stereocenters, highlighting the profound influence a single chiral building block can have on the stereochemical outcome of a complex synthesis.

This compound is particularly well-suited for incorporation into peptides and peptidomimetics via solid-phase peptide synthesis (SPPS). nih.govnih.gov The Fmoc group is the standard protecting group for the α-amine in SPPS, allowing for iterative chain elongation. The hydroxyl group of the glycinol moiety can be used as a point of attachment for other residues or functional groups, and the inherent chirality of the glycinol backbone can influence the secondary structure of the resulting peptide or direct the stereoselective addition of substituents.

Future Research Directions and Translational Perspectives of Fmoc Glycinol Chemistry

Advancements in Green Chemistry Approaches for Fmoc-glycinol Synthesis and Utilization

The principles of green chemistry advocate for the reduction or elimination of hazardous substances and the development of sustainable synthetic routes. researchgate.net In the context of this compound, future research in this area will likely focus on developing more environmentally benign methods for its synthesis and its application in chemical reactions.

Traditional Fmoc-based solid-phase peptide synthesis (SPPS), while widely used, often involves the use of hazardous solvents like dimethylformamide (DMF), N-methylpyrrolidone (NMP), and dichloromethane (B109758) (DCM) for reactions and extensive washing steps. rsc.orgcsic.es Efforts are underway to identify less toxic and more sustainable solvent alternatives for SPPS, which would directly impact the utilization of this compound in this field. rsc.org

Furthermore, research into catalyst-free or more efficient catalytic methods for the introduction and removal of the Fmoc group could contribute to greener synthesis. researchgate.net Exploring alternative deprotection strategies that minimize waste generation or utilize less hazardous reagents than traditional piperidine (B6355638) solutions is another potential area of focus. rsc.orgrsc.org The development of "in situ Fmoc removal" protocols in SPPS aims to reduce solvent consumption by combining deprotection and coupling steps, offering a more sustainable approach that is relevant to the use of Fmoc-protected building blocks like this compound. rsc.orgresearchgate.net

Novel Applications in Materials Science and Nanotechnology

This compound's structure, with its rigid fluorene (B118485) moiety and flexible amino alcohol part, makes it an interesting candidate for the development of novel materials. Research is exploring its potential in creating functional materials, such as hydrogels. chemimpex.comnih.gov These materials have potential applications in drug delivery and tissue engineering due to their biocompatibility and biodegradability. chemimpex.comnih.gov

The incorporation of this compound into self-assembling peptide systems could lead to the formation of new nanomaterials with tailored properties. nih.gov These materials could find applications in various fields, including anti-infective biomaterials, as demonstrated by research on ultrashort self-assembling Fmoc-peptide gelators with antibacterial activity. nih.gov

Furthermore, this compound derivatives or conjugates could be utilized in the functionalization of nanoparticles for targeted drug delivery or diagnostic purposes. researchgate.net Research involving the attachment of Fmoc-glycine to core-shell nanoparticles highlights the potential for using Fmoc chemistry in the development and characterization of nanomaterials. nih.govmdpi.com The ability to precisely control the loading of functional groups, as shown with Fmoc-glycine, is crucial for designing effective nanomaterial-based systems. nih.govmdpi.com Three-dimensional printing of supramolecular hydrogels, potentially incorporating Fmoc-modified components, represents another exciting avenue in materials science. google.com

Expanding the Scope in Chemical Biology and Therapeutic Development

This compound's utility extends to chemical biology and therapeutic development, primarily through its role in the synthesis of complex molecules with potential biological activity. Its application in the creation of prodrugs to enhance solubility and bioavailability of therapeutic agents is an active area of research. chemimpex.com

Bioconjugation strategies employing this compound can facilitate the development of targeted drug delivery systems and diagnostic agents by enabling the attachment of biomolecules. chemimpex.com The synthesis of glycopeptides, which are important in cell recognition and immune response, often utilizes Fmoc-based SPPS, indicating a role for this compound in creating structurally defined peptidomimetic libraries for biological and medicinal investigations. beilstein-journals.orgnih.gov

Q & A

Q. What strategies validate this compound’s role in novel bioconjugation protocols?

  • Methodological Answer : Use fluorescent probes (e.g., dansyl chloride) to track glycinol’s hydroxyl group reactivity. Compare kinetic parameters (kcat/Km) with control substrates. Validate specificity via competitive assays and characterize conjugates using MALDI-TOF or FT-IR .

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-glycinol
Reactant of Route 2
Reactant of Route 2
Fmoc-glycinol

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